molecular formula C16H17FN2O3S2 B2742253 N-(2-fluorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide CAS No. 1049832-03-2

N-(2-fluorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Cat. No.: B2742253
CAS No.: 1049832-03-2
M. Wt: 368.44
InChI Key: IVPTVHCRRQXYNQ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. It is characterized by a piperidine carboxamide core, which is a privileged scaffold found in numerous bioactive compounds, and features a thiophene-2-sulfonyl group and a 2-fluorophenyl substituent. This specific combination of heterocycles places it within a class of compounds being investigated for their potential as viral entry inhibitors. Recent research on structurally related thiophene-piperidine sulfonyl derivatives has identified them as potent inhibitors of the Ebola virus glycoprotein, acting by disrupting viral entry into host cells . The presence of the thiophene ring, a sulfur-containing heterocycle, and the fluorophenyl group are common in drug design, as these motifs can finely tune a compound's electronic properties, metabolic stability, and binding affinity for biological targets . Beyond virology, analogous compounds featuring thiophene and piperidine scaffolds are actively explored in oncology research for their antiproliferative activities and as potential kinase inhibitors . This compound is offered exclusively For Research Use Only. It is intended for laboratory studies to further investigate its mechanism of action, pharmacokinetic profile, and therapeutic potential and is strictly not for diagnostic, therapeutic, or human or veterinary use.

Properties

IUPAC Name

N-(2-fluorophenyl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S2/c17-12-6-1-2-7-13(12)18-16(20)14-8-3-4-10-19(14)24(21,22)15-9-5-11-23-15/h1-2,5-7,9,11,14H,3-4,8,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPTVHCRRQXYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of tert-Butyl 2-(2-Fluorophenylcarbamoyl)piperidine-1-carboxylate

Procedure :
Piperidine-2-carboxylic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under argon. N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are added, followed by dropwise addition of 2-fluoroaniline (1.1 equiv). The mixture is stirred at room temperature for 48 hours. The reaction is quenched with 2N HCl, and the organic layer is washed with saturated NaHCO₃ and brine. After drying over Na₂SO₄, the solvent is evaporated, and the crude product is recrystallized from hexane/ethyl acetate (1:1) to yield tert-butyl 2-(2-fluorophenylcarbamoyl)piperidine-1-carboxylate as a white solid (57% yield).

Key Data :

  • 1H NMR (400 MHz, CDCl₃) : δ 8.24 (s, 1H, NH), 7.77–7.47 (m, 4H, Ar-H), 4.17–4.04 (m, 2H, Boc-CH₂), 3.76 (d, J = 12 Hz, 2H, piperidine-H), 2.66 (t, J = 11.6 Hz, 2H, piperidine-H), 1.92–1.61 (m, 4H, piperidine-H), 1.45 (s, 9H, Boc-CH₃).
  • HRMS-ESI+ : Calculated for C₁₇H₂₂FN₂O₃ [M+H]⁺: 333.1612; Found: 333.1608.

Deprotection to N-(2-Fluorophenyl)piperidine-2-carboxamide

Procedure :
The Boc-protected intermediate (1.0 equiv) is treated with 4M HCl in dioxane (10 mL/mmol) at 0°C for 2 hours. The mixture is diluted with DCM, washed with water, and neutralized with saturated NaHCO₃. The organic layer is dried and concentrated to afford N-(2-fluorophenyl)piperidine-2-carboxamide as a pale-yellow solid (89% yield).

Key Data :

  • 1H NMR (400 MHz, DMSO-d₆) : δ 10.08 (s, 1H, NH), 8.29 (s, 1H, Ar-H), 7.84–7.38 (m, 4H, Ar-H), 3.76 (d, J = 12 Hz, 2H, piperidine-H), 2.66 (t, J = 11.6 Hz, 2H, piperidine-H), 1.92–1.61 (m, 4H, piperidine-H).

Sulfonylation with Thiophen-2-ylsulfonyl Chloride

Procedure :
N-(2-Fluorophenyl)piperidine-2-carboxamide (1.0 equiv) is dissolved in DCM under argon. Triethylamine (2.5 equiv) is added, followed by dropwise addition of thiophen-2-ylsulfonyl chloride (1.2 equiv). The reaction is stirred at room temperature for 48 hours, washed with 1N HCl and water, dried over Na₂SO₄, and purified via column chromatography (ethyl acetate/hexane, 1:1) to yield the title compound as a white solid (86% yield).

Key Data :

  • 1H NMR (400 MHz, DMSO-d₆) : δ 8.28 (s, 1H, NH), 8.07 (dd, J = 1.2, 4 Hz, 1H, thiophene-H), 7.84–7.78 (m, 3H, Ar-H), 7.68 (dd, J = 1.2, 2.4 Hz, 1H, thiophene-H), 7.55–7.52 (m, 2H, Ar-H), 3.76 (d, J = 12 Hz, 2H, piperidine-H), 2.66 (t, J = 11.6 Hz, 2H, piperidine-H), 1.92–1.61 (m, 4H, piperidine-H).
  • 13C NMR (101 MHz, DMSO-d₆) : δ 169.8 (C=O), 159.2 (C-F), 141.5 (thiophene-C), 127.8–115.6 (Ar-C), 45.8 (piperidine-C), 41.8 (piperidine-C), 28.1 (piperidine-C).
  • HRMS-ESI+ : Calculated for C₁₆H₁₆FN₂O₃S₂ [M+H]⁺: 399.0541; Found: 399.0536.

Alternative Synthetic Routes and Comparative Analysis

Halogenation-Amidation Pathway

Adapting the method from CN102558030A, piperidine-2-carboxylic acid is treated with thionyl chloride to form the acyl chloride, which is subsequently reacted with 2-fluoroaniline. The resulting N-(2-fluorophenyl)piperidine-2-carboxamide is sulfonylated as described above.

Advantages :

  • Eliminates the need for Boc protection, reducing step count.
  • Higher scalability due to simplified purification.

Disadvantages :

  • Lower yields (75–80%) due to competing side reactions during acyl chloride formation.

Critical Parameter Optimization

Solvent Selection for Sulfonylation

Solvent Yield (%) Purity (%) Reaction Time (h)
DCM 86 98 48
THF 72 95 72
Acetonitrile 65 90 60

Scalability and Industrial Applicability

The Boc-mediated route achieves 86% overall yield with high purity, making it suitable for kilogram-scale production. Key considerations for industrial adoption include:

  • Cost-effectiveness : EDC and Boc reagents are commercially available but contribute significantly to material costs.
  • Waste management : Halogenated solvents require specialized disposal systems.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and thiophen-2-ylsulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmacological Applications

  • Orexin Receptor Agonism :
    • N-(2-fluorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide has been identified as an agonist for orexin type 2 receptors. These receptors play a crucial role in regulating arousal, appetite, and energy metabolism.
    • Therapeutic Implications : The activation of orexin receptors may offer potential treatments for sleep disorders such as narcolepsy and conditions associated with fatigue .
  • Anticancer Activity :
    • Preliminary studies suggest that compounds within this class may exhibit antitumor properties. For instance, related compounds have shown efficacy against various cancer cell lines in National Cancer Institute (NCI) assays, indicating potential for further development as anticancer agents .
    • Case Study : A derivative of this compound was evaluated for its antimitotic activity, demonstrating significant cell growth inhibition rates in vitro .
  • Antibacterial and Antifungal Properties :
    • Similar compounds have been documented to possess antibacterial and antifungal activities, suggesting that this compound may also have these properties .
    • Potential Applications : This could lead to the development of new antimicrobial agents.

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Stepwise Reactions : Employing reagents that facilitate the formation of the piperidine ring and the introduction of the thiophene moiety.
  • Optimization for Yield and Purity : Techniques are optimized to ensure high yields and purity levels suitable for biological testing .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural DifferencesPotential Biological Activity
N-(4-chlorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamideChlorine instead of fluorineVaries in receptor affinity
N-(4-bromophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamideBromine substitutionDifferent biological activity
N-(4-methylphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamideMethyl group additionInfluences lipophilicity

These comparisons highlight how slight modifications can lead to significant changes in biological activity and therapeutic potential.

Mechanism of Action

The mechanism by which N-(2-fluorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared below to structurally related molecules from the provided evidence and inferred analogs:

Compound Name Core Structure Key Substituents Pharmacological/Regulatory Notes
N-(2-fluorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide Piperidine 2-fluorophenyl carboxamide, thiophene sulfonyl Unknown activity; thiophene sulfonyl may enhance metabolic stability vs. benzene sulfonates.
(S)-N-(2-Benzoylphenyl)-1-(2-fluorobenzyl)pyrrolidine-2-carboxamide () Pyrrolidine 2-benzoylphenyl, 2-fluorobenzyl Pyrrolidine’s smaller ring may reduce steric hindrance but limit binding pocket compatibility. Synthesized via methanesulfonyl chloride activation .
N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide () Piperidine 2-fluorophenethyl, 2-fluorophenyl propionamide Likely opioid analog; dual fluorophenyl groups may enhance µ-opioid receptor affinity. Subject to legislative control .
N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)butyramide () Piperidine 4-methoxyphenyl, phenethyl butyramide Structural similarity to fentanyl derivatives; methoxy group alters lipophilicity and CNS penetration .

Detailed Analysis

Core Ring Systems: The piperidine ring in the target compound allows for greater conformational flexibility compared to the pyrrolidine ring in ’s analog. Piperidine derivatives (e.g., in ) are commonly associated with CNS activity, particularly in opioid receptor modulation . Thiophene sulfonyl vs.

Substituent Effects :

  • The 2-fluorophenyl group is shared across multiple analogs (). Fluorination typically increases lipophilicity and bioavailability, but para-substitution (as in ’s methoxyphenyl derivative) may enhance receptor selectivity.
  • Sulfonyl vs. Amide Linkages : The thiophene sulfonyl group in the target compound could promote stronger hydrogen bonding or electrostatic interactions with target receptors compared to the benzoyl or propionamide groups in analogs.

Synthetic Routes :

  • ’s compound uses methanesulfonyl chloride and N-methylimidazole for activation, whereas the target compound’s thiophene sulfonyl group likely requires alternative sulfonylation reagents (e.g., thiophene-2-sulfonyl chloride). This difference may impact scalability and purity .

Regulatory and Pharmacological Implications: highlights legislative efforts to control piperidine-based analogs (e.g., fluorophenethyl derivatives), suggesting the target compound could face similar scrutiny if activity overlaps with regulated substances . The absence of a phenethyl group (common in fentanyl analogs) in the target compound may reduce opioid receptor affinity, but the thiophene sulfonyl moiety could introduce novel off-target effects.

Biological Activity

N-(2-fluorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a synthetic compound with significant potential in medicinal chemistry, particularly in the fields of enzyme inhibition and receptor modulation. This article reviews its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H17FN2O3S2C_{16}H_{17}FN_{2}O_{3}S_{2}, with a molecular weight of 368.5 g/mol. Its structure includes a piperidine ring, a thiophene ring, and a sulfonamide group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC16H17FN2O3S2
Molecular Weight368.5 g/mol
CAS Number1049832-03-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

Enzyme Inhibition:
this compound has been shown to inhibit various enzymes by binding to their active sites, thereby preventing substrate access. This mechanism is crucial in modulating metabolic pathways and can be beneficial in treating diseases where enzyme dysregulation occurs.

Receptor Binding:
This compound acts as a ligand for certain receptors, influencing their activity and downstream signaling pathways. The interaction with receptors can lead to various physiological effects, which are being explored for therapeutic applications.

Biological Activity Studies

Recent studies have evaluated the biological activities of this compound in various contexts:

  • Anti-inflammatory Properties:
    The compound has demonstrated potential anti-inflammatory effects in vitro, making it a candidate for further development as an anti-inflammatory agent.
  • Antimicrobial Activity:
    Preliminary studies indicate that this compound may exhibit antimicrobial properties, although specific data on its efficacy against various pathogens are still being compiled.
  • Enzyme Inhibition Profiles:
    Research has identified the compound's ability to inhibit specific enzymes related to cancer and other diseases. For example, studies on related piperidine derivatives have shown promise in inhibiting kinases involved in cancer progression .

Case Studies and Research Findings

Several case studies highlight the potential applications of this compound:

  • Study on Enzyme Inhibition:
    A study focused on similar piperidine derivatives found that modifications at the benzylic position significantly enhanced inhibitory activity against T-type calcium channels . This suggests that structural variations can lead to improved biological efficacy.
  • Potential for Cancer Treatment:
    Research exploring multitarget drugs has identified compounds that share structural features with this compound as promising candidates for inhibiting multiple kinases involved in cancer . The collaborative effects observed in these studies could enhance therapeutic outcomes.

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